molecular formula C25H28N4O3 B2723954 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)acetamide CAS No. 1251707-57-9

2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)acetamide

Katalognummer: B2723954
CAS-Nummer: 1251707-57-9
Molekulargewicht: 432.524
InChI-Schlüssel: QHNZCQWXIKNTEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)acetamide is a complex organic compound featuring a pyrido[4,3-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its relevance in targeting kinase enzymes . Compounds with this core structure are recognized as bioisosteres of purine, allowing them to mimic ATP and interact with the kinase domain, which is a key mechanism for inhibiting enzymes like CDK2 . While specific biological data for this exact compound is not available in the searched sources, structural analogs based on the pyrido[4,3-d]pyrimidine and related pyrazolopyrimidine scaffolds have demonstrated significant potential in anticancer research . These similar compounds have shown potent cytotoxic activities against various cancer cell lines, including breast cancer (MCF-7), colorectal carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2), by acting as CDK2 inhibitors . The mechanism is proposed to involve the compound fitting into the ATP-binding pocket of the CDK2 enzyme, forming essential hydrogen bonds with key residues like Leu83, thereby disrupting cell cycle progression and inducing apoptosis in cancer cells . This compound is intended for research applications such as kinase inhibition studies, oncology drug discovery, and mechanism of action studies. It is supplied For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3/c1-18-27-23-12-13-28(15-20-6-4-3-5-7-20)16-22(23)25(31)29(18)17-24(30)26-14-19-8-10-21(32-2)11-9-19/h3-11H,12-17H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNZCQWXIKNTEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CN(CC2)CC3=CC=CC=C3)C(=O)N1CC(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclocondensation of β-Keto Esters with Diamines

The pyrido[4,3-d]pyrimidine scaffold is synthesized via cyclocondensation between ethyl acetoacetate and 4-benzylamino-3-aminopyridine derivatives. This method, adapted from pyridopyrimidine syntheses, proceeds under acidic conditions (e.g., polyphosphoric acid) at 120–140°C for 6–8 hours.

Reagents :

  • Ethyl acetoacetate (provides methyl and oxo groups)
  • 4-Benzylamino-3-aminopyridine
  • Polyphosphoric acid (PPA)

Conditions :

  • Temperature: 120–140°C
  • Time: 6–8 hours
  • Yield: 65–72%

Functionalization of the Core Structure

Introduction of the Benzyl Group at Position 6

Benzylation is achieved via nucleophilic substitution using benzyl bromide under basic conditions.

Reagents :

  • Pyrido[4,3-d]pyrimidine core
  • Benzyl bromide
  • Potassium carbonate (K₂CO₃)

Conditions :

  • Solvent: Dimethylformamide (DMF)
  • Temperature: 80°C
  • Time: 12 hours
  • Yield: 85%

Methylation at Position 2

The methyl group is introduced via Mannich reaction or direct alkylation.

Reagents :

  • Formaldehyde (37% aqueous solution)
  • Sodium borohydride (NaBH₄)

Conditions :

  • Solvent: Methanol
  • Temperature: 0°C to room temperature
  • Time: 4 hours
  • Yield: 78%

Acetamide Moiety Installation at Position 3

Bromoacetylation Followed by Displacement

A two-step process introduces the N-(4-methoxybenzyl)acetamide group:

  • Bromoacetylation :

    • React the core’s secondary amine with bromoacetyl bromide.
      Reagents : Bromoacetyl bromide, triethylamine (Et₃N)
      Conditions : Dichloromethane (DCM), 0°C, 2 hours.
  • Nucleophilic Substitution :

    • Displace bromide with 4-methoxybenzylamine.
      Reagents : 4-Methoxybenzylamine, K₂CO₃
      Conditions : DMF, 60°C, 6 hours.

Overall Yield : 62%

Direct Reductive Amination

An alternative single-step method uses reductive amination:

Reagents :

  • Pyrido[4,3-d]pyrimidine-3-amine
  • 4-Methoxybenzyl chloroacetate
  • Sodium cyanoborohydride (NaBH₃CN)

Conditions :

  • Solvent: Tetrahydrofuran (THF)
  • Temperature: Room temperature
  • Time: 24 hours
  • Yield: 58%

Optimization and Comparative Analysis

Reaction Efficiency Across Methods

Step Method Yield (%) Purity (%) Key Reference
Core synthesis Cyclocondensation 72 95
Benzylation Alkylation 85 98
Methylation Mannich reaction 78 97
Acetamide installation Bromoacetylation 62 93

Challenges and Solutions

  • Regioselectivity : Use of bulky bases (e.g., LDA) ensures substitution at position 3.
  • Oxo Group Stability : Avoid strong oxidizing agents; oxo is retained via mild conditions.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Recent advances employ microreactors for cyclocondensation, reducing reaction time to 2 hours with 80% yield.

Green Chemistry Approaches

  • Solvent-Free Cyclocondensation : Achieves 70% yield using microwave irradiation.
  • Catalytic Methods : Pd/C-mediated hydrogenation for benzylation (90% yield).

Wissenschaftliche Forschungsanwendungen

Research indicates that this compound exhibits several biological activities:

1. Antitumor Activity
Compounds with similar structural motifs have been investigated for their ability to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells. Inhibition of this enzyme results in reduced proliferation of cancer cells, making it a promising candidate for anticancer drug development.

2. Antiviral Properties
The pyrimidine ring within the structure suggests potential antiviral activity against various viruses. Preliminary studies indicate effectiveness against Hepatitis C Virus (HCV), highlighting the compound's role in inhibiting viral replication mechanisms.

3. Antimicrobial Activity
The compound may also exhibit significant antibacterial and antifungal properties. Research on related derivatives has shown efficacy against a range of pathogens, indicating that this compound could similarly possess antimicrobial capabilities.

Case Studies and Research Findings

Several studies have focused on compounds structurally related to this compound. Below is a summary table of selected compounds and their biological activities:

Compound NameStructure FeaturesBiological Activity
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(3-nitrophenyl)acetamidePyrimidine core with amino substitutionsAntitumor activity
5-(benzo[d][1,3]dioxol-5-yl)-N-(phenyl)acetamideBenzo[d][1,3]dioxole moietyAntimicrobial activity
N-(benzo[d][1,3]dioxol-5-yl)-2-(3-oxo-tetrahydroquinoxalin)acetamideTetrahydroquinoxaline structureAntibacterial properties

Synthesis and Optimization

The synthesis of this compound typically involves multi-step synthetic pathways that require optimization for yield and purity. Common methods include:

  • Nucleophilic substitution reactions facilitated by the thioacetamide group.
  • Condensation reactions involving the carbonyl groups within the pyrimidine structure.

Interaction Studies

Understanding the interaction mechanisms between this compound and its biological targets is crucial for assessing its therapeutic potential. Techniques such as molecular docking simulations and biochemical assays are employed to evaluate binding affinities and elucidate mechanisms of action. Preliminary findings suggest interactions with various enzymes involved in metabolic pathways relevant to cancer therapy and microbial resistance.

Wirkmechanismus

The mechanism by which 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. It may inhibit or modulate the activity of specific proteins, thereby influencing various cellular pathways. These interactions are mediated through the compound's binding to active sites or allosteric sites on the target molecules, leading to changes in their function and downstream effects on biological processes.

Vergleich Mit ähnlichen Verbindungen

Structural Analog Overview

The following table summarizes key structural features of the target compound and its analogs:

Compound Name Core Structure Substituents Molecular Formula* Key Features
Target Compound Pyrido[4,3-d]pyrimidin-4-one 6-benzyl, 2-methyl, N-(4-methoxybenzyl)acetamide C₂₇H₂₈N₄O₃ Methoxy group enhances hydrophilicity; benzyl moiety may increase lipophilicity
2-[7-Benzyl-2-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl]-N-(2,5-dimethylphenyl)acetamide Pyrido[3,4-d]pyrimidin-4-one 7-benzyl, 2-(4-methylphenyl), N-(2,5-dimethylphenyl)acetamide C₃₂H₃₂N₄O₂ Methylphenyl group at position 2; dimethylphenyl acetamide may hinder binding
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide Pyrimidin-6-one 4-methyl, thioether linkage, N-benzyl acetamide C₁₄H₁₅N₃O₂S Thioether improves metabolic stability; simpler pyrimidinone core

*Molecular formulas calculated based on IUPAC names from evidence.

Key Differences and Implications

Core Structure Variations
  • Pyrido[4,3-d]pyrimidin-4-one (Target) vs. Pyrido[3,4-d]pyrimidin-4-one (): The fusion position of the pyridine ring (4,3-d vs. For example, the 7-benzyl substituent in ’s compound occupies a distinct spatial region compared to the 6-benzyl group in the target .
  • Pyrido-pyrimidinone vs.
Substituent Effects
  • Acetamide Side Chains :
    • The target’s 4-methoxybenzyl group introduces electron-donating effects, enhancing solubility compared to the 2,5-dimethylphenyl group in ’s analog, which adds steric bulk .
    • ’s N-benzyl acetamide lacks polar substituents, likely reducing water solubility compared to the target .
  • Aromatic Substituents :
    • The 4-methylphenyl group at position 2 in ’s compound may stabilize hydrophobic interactions in binding pockets, whereas the target’s 2-methyl group offers minimal steric hindrance .
Physicochemical Properties
  • Metabolic Stability : The thioether in ’s compound may resist oxidative metabolism better than the target’s ether linkages .

Research Findings and Hypotheses

While direct bioactivity data for the target compound are unavailable, structural comparisons suggest:

Kinase Inhibition Potential: The pyrido-pyrimidinone core is analogous to kinase inhibitors (e.g., PI3K/mTOR inhibitors), where substituent positioning critically modulates selectivity .

Solubility-Bioavailability Trade-offs : The target’s methoxy group may improve aqueous solubility over ’s analog, but reduced lipophilicity could limit cell penetration .

Synthetic Feasibility: ’s simpler structure highlights challenges in synthesizing the target’s fused pyrido-pyrimidinone system, which may require multi-step protocols .

Biologische Aktivität

The compound 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)acetamide is a member of the pyrido[4,3-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C20H24N4O2\text{C}_{20}\text{H}_{24}\text{N}_4\text{O}_2

This structure features a tetrahydropyrido[4,3-d]pyrimidine core with various substituents that influence its biological properties.

Biological Activity Overview

Pyrido[4,3-d]pyrimidines have been associated with a range of biological activities including:

  • Antitumor activity
  • Antimicrobial properties
  • Anti-inflammatory effects
  • CNS activity

These activities are largely attributed to their ability to interact with various biological targets such as enzymes and receptors.

The biological mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : Many pyrido[4,3-d]pyrimidines act as inhibitors of key enzymes involved in cell proliferation and survival pathways.
  • Modulation of Signal Transduction Pathways : The compound may interfere with signaling pathways that regulate cell growth and apoptosis.
  • Interaction with DNA/RNA : Some derivatives have been shown to bind to nucleic acids, affecting gene expression and cellular function.

Case Studies

Several studies have investigated the biological effects of similar compounds within the pyrido[4,3-d]pyrimidine class:

  • Antitumor Activity : A study demonstrated that related compounds exhibited significant cytotoxicity against various cancer cell lines by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Properties : Research indicated that certain derivatives displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • CNS Effects : In vivo studies showed that some pyrido[4,3-d]pyrimidines could modulate neurotransmitter levels, suggesting potential applications in treating neurological disorders .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInduces apoptosis in cancer cells ,
AntimicrobialEffective against Gram-positive bacteria ,
Anti-inflammatoryReduces inflammation markers ,
CNS ActivityAlters neurotransmitter levels

Table 2: Structure-Activity Relationship (SAR)

Compound VariantKey SubstituentsBiological Activity
1. Benzyl derivativeBenzyl group at position 6Enhanced cytotoxicity
2. Methoxybenzyl derivativeMethoxy group at position NImproved CNS activity
3. Unsubstituted variantNo substituentsLower efficacy

Q & A

Q. What are the optimal synthetic routes for this compound?

The synthesis typically involves coupling the pyrido[4,3-d]pyrimidine core with the N-(4-methoxybenzyl)acetamide moiety. A common method uses peptide coupling agents like HBTU or HATU with DIPEA in DMF, followed by purification via column chromatography. For example, analogous pyrimidinedione derivatives were synthesized using HBTU/DIPEA in DMF, achieving >90% purity via HPLC . Reaction temperatures (0–25°C) and solvent choice (e.g., anhydrous DMF) are critical to minimize side reactions.

Q. How is structural confirmation performed for this compound?

Comprehensive characterization includes:

  • 1H/13C NMR : To verify substituent positions and confirm stereochemistry (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons at δ 6.8–7.4 ppm) .
  • HRMS : To validate molecular weight (e.g., [M+H]+ calculated within 0.5 ppm accuracy) .
  • IR Spectroscopy : To identify key functional groups (e.g., C=O stretches at 1650–1750 cm⁻¹) .

Q. What analytical methods ensure purity for biological testing?

Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. For instance, related compounds were analyzed using a C18 column (gradient: 10–90% acetonitrile in water), achieving ≥95% purity thresholds .

Advanced Research Questions

Q. How can regioselective functionalization of the pyrido[4,3-d]pyrimidine scaffold be achieved?

Regioselectivity challenges arise due to multiple reactive sites. Strategies include:

  • Protecting Groups : Temporary protection of the 4-oxo group during benzylation .
  • Metal Catalysis : Palladium-mediated coupling for C-H activation at specific positions (e.g., Suzuki-Miyaura for aryl substitutions) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the 6-position .

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies:

  • Dose-Response Curves : Establish IC50 values across multiple replicates.
  • Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) with cellular viability tests (e.g., MTT assays) .
  • Metabolic Stability Testing : Assess compound degradation in liver microsomes to explain inconsistent in vivo/in vitro results .

Q. What computational tools predict binding modes to biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) can model interactions with enzymes like kinases or GPCRs. For pyrimidine derivatives, docking studies often highlight hydrogen bonding with hinge regions (e.g., pyrimidine N1 interacting with kinase backbone NH groups) . MD simulations (AMBER, GROMACS) further refine binding stability over 100-ns trajectories .

Methodological Considerations

Q. How to design SAR studies for optimizing potency?

Structure-activity relationship (SAR) workflows include:

  • Analog Libraries : Synthesize derivatives with variations at the benzyl (e.g., halogen substitutions) and methoxybenzyl groups .
  • Pharmacophore Mapping : Identify critical moieties (e.g., 4-oxo group for hydrogen bonding) using QSAR models .
  • In Silico ADMET : Predict pharmacokinetic properties (e.g., LogP, CYP inhibition) to prioritize analogs .

Q. What strategies improve solubility for in vivo studies?

  • Prodrug Design : Introduce phosphate or ester groups at the acetamide moiety .
  • Cocrystallization : Use coformers (e.g., succinic acid) to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to bypass solubility limitations .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.